Sulisobenzone hydrate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulisobenzone hydrate can be synthesized through a co-precipitation technique. This involves the incorporation of the anionic form of sulisobenzone into the interlayer space of CaFe-hydrocalumite . The process typically includes the following steps:
- Preparation of an aqueous mixture of calcium nitrate and ferric nitrate.
- Co-precipitation of the mixture to form hydrocalumite.
- Incorporation of sulisobenzone anions into the interlayer space of the hydrocalumite through post-synthetic milling .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves large-scale co-precipitation and milling techniques. These methods are optimized to ensure high yield and purity of the final product. The use of drum mills and vibrating mills is common to enhance the UV-blocking properties of the compound .
Chemical Reactions Analysis
Types of Reactions
Sulisobenzone hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into simpler benzophenone derivatives.
Substitution: This compound can undergo electrophilic aromatic substitution reactions, where functional groups are introduced into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Simpler benzophenone derivatives.
Substitution: Various functionalized benzophenone compounds.
Scientific Research Applications
Sulisobenzone hydrate has a wide range of scientific research applications:
Mechanism of Action
Sulisobenzone hydrate exerts its effects by chemically absorbing UV light energy (photons). This absorption prevents the UV radiation from penetrating the skin and causing damage. The compound’s aromatic ketone structure allows it to absorb high-energy UV photons, converting them into lower-energy forms that are less harmful . This mechanism involves the interaction of sulisobenzone anions with the layers of hydrocalumite, enhancing its UV-blocking properties through modulated π–π conjugation and light absorption of benzene rings .
Comparison with Similar Compounds
Similar Compounds
Oxybenzone: Another benzophenone derivative used in sunscreens.
Avobenzone: A dibenzoylmethane derivative that absorbs UVA rays.
Homosalate: An ester formed from salicylic acid and used in sunscreens.
Uniqueness
Sulisobenzone hydrate is unique due to its dual ability to filter both UVA and UVB rays, providing broad-spectrum protection. Its incorporation into layered double hydroxides (LDHs) further enhances its UV-blocking capabilities, making it more effective than some other UV filters .
Properties
IUPAC Name |
5-benzoyl-4-hydroxy-2-methoxybenzenesulfonic acid;hydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O6S.H2O/c1-20-12-8-11(15)10(7-13(12)21(17,18)19)14(16)9-5-3-2-4-6-9;/h2-8,15H,1H3,(H,17,18,19);1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGLMEJLINAZYBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)O)C(=O)C2=CC=CC=C2)S(=O)(=O)O.O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2057572 |
Source
|
Record name | Sulisobenzone hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2057572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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